1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE
Description
This compound features a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a 1-benzyl-4-piperidyl moiety. The 1,3-benzodioxole (piperonyl) group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and receptor-binding interactions .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-4-20(5-3-1)17-25-10-8-22(9-11-25)27-14-12-26(13-15-27)18-21-6-7-23-24(16-21)29-19-28-23/h1-7,16,22H,8-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLSMXBCVKDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole moiety and the piperazine ring are then coupled using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biology: Studied for its interactions with biological receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3-Benzodioxole Motifs
Compound A : [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone (CAS 349538-96-1)
- Structure : Substituted with a 5-chloro-2-methoxybenzoyl group instead of benzylpiperidine.
- Molecular Weight : ~443 g/mol (C22H22ClN2O4).
- The chloro and methoxy substituents enhance electron-withdrawing effects, which may influence binding to targets like 5-HT receptors .
Compound B : 1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine (CAS 1164508-59-1)
- Structure : Features an acryloyl linker between the benzodioxole and piperazine, with a 4-chlorophenyl group.
- Molecular Weight : 370.83 g/mol (C20H19ClN2O3).
- The chlorophenyl substituent may enhance interactions with hydrophobic receptor pockets .
Piperazine Derivatives with Heterocyclic Substitutions
Compound C : 1-Benzyhydryl-4-([5-(2-chlorophenyl)-3-isoxazolyl]methyl)piperazine (CAS 339019-78-2)
- Structure : Contains a benzhydryl (diphenylmethyl) group and a 2-chlorophenyl-isoxazole substituent.
- Molecular Weight : 443.97 g/mol (C27H26ClN3O).
- Key Differences : The bulky benzhydryl group may sterically hinder receptor access compared to the benzodioxolylmethyl group. The isoxazole ring offers hydrogen-bonding sites distinct from benzodioxole .
Compound D : HBK Series (e.g., HBK14-HBK19)
- Structure: Phenoxy-alkoxy chains attached to piperazine, with methoxyphenyl substituents.
- Example: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine).
- Key Differences : Alkoxy chains increase hydrophilicity, contrasting with the lipophilic benzodioxole. These compounds were synthesized for CNS receptor modulation but lack explicit activity data in the evidence .
Antitumor Piperazine-Triazole/Nitroimidazole Hybrids
Compound E : 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine
- Structure : Combines triazole and nitroimidazole moieties with piperazine.
- Activity : Demonstrated antitumor effects against solid tumors in preliminary studies.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity : Compounds with rigid substituents (e.g., benzylpiperidine in the target compound) may favor selective receptor binding, while flexible linkers (e.g., acryloyl in Compound B) enhance adaptability to diverse targets .
- Electron-Withdrawing Groups : Chloro and nitro substituents (Compounds A, E) improve metabolic stability and binding affinity in hydrophobic environments .
- Therapeutic Potential: The target compound’s benzodioxole and benzylpiperidine motifs align with ligands for serotonin/dopamine receptors, whereas nitroimidazole-triazole hybrids (Compound E) show promise in oncology .
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-(1-benzyl-4-piperidyl)piperazine, also known by its CAS number 921102-89-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.417 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 453.7 ± 45.0 °C at 760 mmHg |
| Flash Point | 228.2 ± 28.7 °C |
| LogP | 3.41 |
These properties suggest that the compound may exhibit significant lipophilicity, which is often correlated with biological activity.
Biological Activity
Research indicates that compounds related to piperazine and benzodioxole structures often display a range of biological activities, including:
- Antidepressant Effects : Some studies have shown that derivatives of piperazine can influence serotonin and dopamine receptors, suggesting potential antidepressant properties.
- Antipsychotic Properties : The structural similarity to known antipsychotic agents raises the possibility that this compound might also exhibit antipsychotic effects.
- Neuroprotective Activity : Certain benzodioxole derivatives have been studied for neuroprotective effects, indicating potential applications in neurodegenerative diseases.
Case Studies
- Antidepressant Activity : A study involving piperazine derivatives demonstrated their ability to modulate serotonin receptor activity, which could lead to antidepressant effects in animal models .
- Neuroprotective Effects : Research on related compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have similar protective roles .
The mechanism of action for this compound likely involves interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the benzodioxole moiety may enhance binding affinity to these receptors due to its structural characteristics.
Q & A
Basic: What are the recommended synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzyl-4-piperidyl)piperazine, and what critical parameters affect yield?
Answer:
Synthesis typically involves multi-step reactions starting with benzodioxol-5-methanol and benzyl-piperidine precursors. Key steps include:
- Alkylation : Reacting 1,3-benzodioxol-5-methanol with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzodioxole-methyl group.
- N-Benzylation : Coupling the intermediate with 1-benzyl-4-piperidine via nucleophilic substitution or reductive amination.
Critical parameters: - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict temperature control to avoid side reactions.
- Catalysts : Palladium-based catalysts improve coupling efficiency in challenging steps.
- Purification : Column chromatography or recrystallization is essential due to byproducts from steric hindrance in the piperazine core .
Advanced: How can researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives?
Answer:
Discrepancies often arise from variations in assay conditions, structural modifications, or impurity profiles. Methodological approaches include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions for receptor binding).
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., benzodioxole vs. methoxy groups) to isolate contributions to activity.
- Impurity Profiling : Use HPLC-MS to rule out confounding effects from synthesis byproducts.
Example: A related compound with a sulfonyl group showed enhanced selectivity for serotonin receptors, highlighting the impact of minor structural changes .
Basic: What spectroscopic techniques are optimal for characterizing the structural features of this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm the benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and piperazine/piperidine ring conformations.
- FT-IR : Peaks at 1240–1270 cm⁻¹ (C-O-C stretching) and 2800–3000 cm⁻¹ (piperazine N-H) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 405.2284 for C₂₄H₂₉N₃O₂) and fragmentation patterns .
Advanced: What computational strategies can predict the environmental fate and ecotoxicological risks of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability and toxicity using descriptors like logP (lipophilicity) and topological polar surface area.
- Molecular Dynamics Simulations : Assess interactions with environmental matrices (e.g., soil organic matter) to estimate persistence.
- Ecotoxicity Profiling : Combine read-across data from structurally similar compounds (e.g., benzimidazoles) to infer effects on aquatic organisms.
Experimental validation via OECD guidelines (e.g., Test No. 301 for ready biodegradability) is critical to confirm predictions .
Advanced: How can machine learning (ML) models optimize this compound’s pharmacokinetic properties?
Answer:
ML-driven strategies include:
- De Novo Design : Generate analogs with improved solubility (e.g., adding polar groups) while retaining target affinity.
- ADMET Prediction : Train models on datasets like ChEMBL to forecast absorption, metabolism, and toxicity.
- Docking Simulations : Use AlphaFold-predicted protein structures to refine binding poses for the piperazine-benzodioxole scaffold.
Example: ML-optimized benzodiazepine derivatives achieved 40% higher blood-brain barrier penetration in preclinical models, a relevant benchmark for CNS-targeted analogs .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Steric Hindrance : The benzodioxole-methyl group limits reaction rates in bulk reactions; microwave-assisted synthesis may mitigate this.
- Purification at Scale : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures) improves yield reproducibility.
- Stability : Protect intermediates from oxidation (e.g., under nitrogen atmosphere) due to the electron-rich benzodioxole ring .
Advanced: How can researchers design SAR studies to explore the pharmacological potential of this compound?
Answer:
- Core Modifications : Synthesize analogs with varied substituents on the benzodioxole (e.g., halogenation) or piperidine (e.g., spirocyclic derivatives).
- Biological Screening : Prioritize targets (e.g., dopamine D3 or serotonin 5-HT₂A receptors) based on similarity to known piperazine-based ligands.
- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural features with activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
